4-benzoyl-N-butan-2-ylbenzamide
Description
4-Benzoyl-N-butan-2-ylbenzamide is a benzamide derivative characterized by a benzoyl group (C₆H₅CO-) at the para position of the benzamide core and an N-substituted butan-2-yl group. The butan-2-yl substituent contributes to its lipophilicity, impacting solubility and pharmacokinetic behavior .
Properties
IUPAC Name |
4-benzoyl-N-butan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-3-13(2)19-18(21)16-11-9-15(10-12-16)17(20)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRPCIBCHLANQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001329596 | |
| Record name | 4-benzoyl-N-butan-2-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001329596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24831405 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
404852-54-6 | |
| Record name | 4-benzoyl-N-butan-2-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001329596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-butan-2-ylbenzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendliness, and short reaction times.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-butan-2-ylbenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Substitution: Bromine (Br2) with iron(III) bromide (FeBr3) for bromination; nitric acid (HNO3) with sulfuric acid (H2SO4) for nitration.
Major Products
Oxidation: Benzoic acids.
Substitution: Brominated or nitrated benzamides, depending on the reagents used.
Scientific Research Applications
4-benzoyl-N-butan-2-ylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-benzoyl-N-butan-2-ylbenzamide involves its interaction with specific molecular targets. For instance, benzimidazole derivatives, which are structurally similar, have been shown to interact with enzymes and proteins, leading to various biological effects . The substitution pattern around the benzene ring plays a crucial role in determining the compound’s activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamide derivatives often exhibit variations in substituent groups, which significantly alter their physical, chemical, and biological properties. Below is a detailed comparison of 4-benzoyl-N-butan-2-ylbenzamide with three analogous compounds:
4-Bromo-N-(2-nitrophenyl)benzamide (Compound I)
- Structural Differences :
- The bromo group at the para position replaces the benzoyl group in the target compound.
- The N-substituent is a 2-nitrophenyl group instead of butan-2-yl.
- Key Findings :
- Compound I crystallizes with two molecules (A and B) per asymmetric unit, leading to distinct packing arrangements in the solid state compared to simpler benzamides .
- The nitro group in the 2-nitrophenyl substituent introduces steric hindrance and electronic effects, reducing solubility in polar solvents compared to the butan-2-yl group in the target compound .
N-[4-(Butan-2-yl)phenyl]-4-[(4-chlorophenoxy)methyl]benzamide (Y500-9667)
- Structural Differences: The benzoyl group is replaced by a (4-chlorophenoxy)methyl substituent. The butan-2-yl group is attached to the phenyl ring rather than the amide nitrogen.
N-(Butan-2-yl)-4-({[4-(4-methylphenyl)-5-(2-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide (V027-3220)
- Structural Differences :
- A triazole-sulfanyl-methyl group replaces the benzoyl substituent.
- The compound retains the N-butan-2-yl group.
- Key Findings: The triazole ring introduces hydrogen-bonding capabilities, which may enhance binding to biological targets (e.g., enzymes or receptors) compared to the benzoyl group .
Data Table: Comparative Analysis
Research Implications and Limitations
- Electronic Effects: The benzoyl group in the target compound provides stronger electron-withdrawing characteristics than bromo or chlorophenoxy groups, which may influence its reactivity in electrophilic aromatic substitution .
- Limitations : Direct experimental data (e.g., crystallographic or spectroscopic) for 4-benzoyl-N-butan-2-ylbenzamide are absent in the provided evidence, necessitating further studies to validate theoretical comparisons.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
